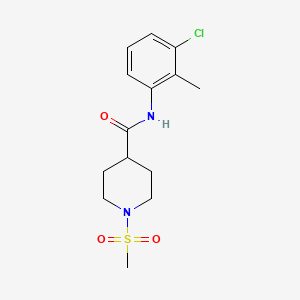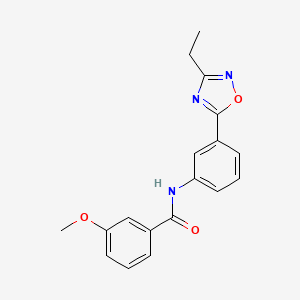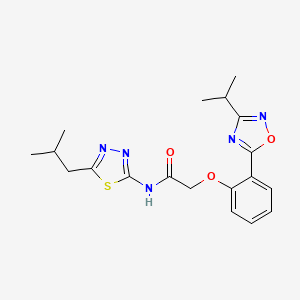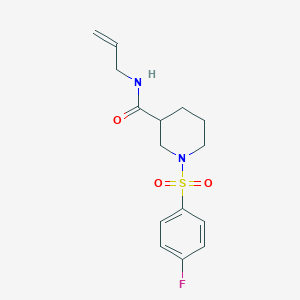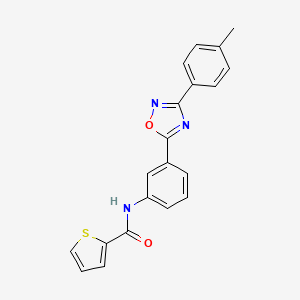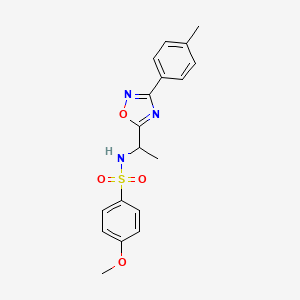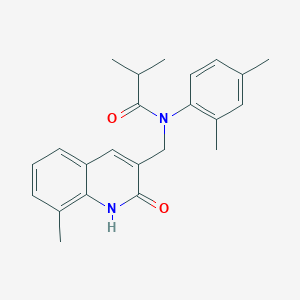
N-(3,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMFOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMFOB is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory and immune responses. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and cellular detoxification.
Biochemical and Physiological Effects
This compound has been shown to exhibit a number of biochemical and physiological effects in various cell types and animal models. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the expression of adhesion molecules involved in leukocyte recruitment. This compound has also been shown to reduce the levels of ROS in cells and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. It has also been shown to be relatively safe and well-tolerated in animal models, with no significant adverse effects reported. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of novel formulations or delivery systems to improve its solubility and bioavailability. Another area of interest is the identification of specific molecular targets and signaling pathways involved in its biological activities, which could lead to the development of more targeted and effective therapies. Finally, more research is needed to evaluate its safety and efficacy in clinical trials, and to explore its potential applications in various disease states.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenylhydrazine with furan-2-carboxylic acid, followed by cyclization with thionyl chloride and subsequent reaction with 4-bromobutanoyl chloride. The final product is purified through column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been extensively studied in vitro and in vivo, and has shown promising results in various preclinical models. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. It has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-8-9-14(11-13(12)2)19-16(22)6-3-7-17-20-18(21-24-17)15-5-4-10-23-15/h4-5,8-11H,3,6-7H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFXQMYGZLUNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)
